molecular formula C12H22Cl2N2 B13522043 3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride

3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride

Cat. No.: B13522043
M. Wt: 265.22 g/mol
InChI Key: POQKPLVINBIOPK-UHFFFAOYSA-N
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Description

3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride is a chemical compound with the molecular formula C12H20N2.2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride typically involves the reaction of 4-(3-aminopropyl)phenylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

  • Dissolution of 4-(3-aminopropyl)phenylpropan-1-amine in a suitable solvent such as ethanol.
  • Addition of hydrochloric acid to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Isolation of the product by filtration and drying.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-Aminopropyl)phenyl]propan-1-amine
  • 4-(3-Aminopropyl)phenylpropan-1-amine
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine

Uniqueness

3-[4-(3-Aminopropyl)phenyl]propan-1-aminedihydrochloride stands out due to its dihydrochloride form, which enhances its stability and solubility. This makes it more suitable for various applications compared to its analogs.

Properties

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.22 g/mol

IUPAC Name

3-[4-(3-aminopropyl)phenyl]propan-1-amine;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14;;/h5-8H,1-4,9-10,13-14H2;2*1H

InChI Key

POQKPLVINBIOPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCN)CCCN.Cl.Cl

Origin of Product

United States

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